

# In Vitro Characterization of AZ13705339: A Technical Guide

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## Compound of Interest

Compound Name: AZ13705339

Cat. No.: B605720

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of **AZ13705339**, a potent and selective inhibitor of p21-activated kinase 1 (PAK1). The information presented herein is intended to support researchers and professionals in the fields of oncology, neuroscience, and drug development in understanding the biochemical and cellular activities of this compound.

## Core Compound Properties

**AZ13705339** is a bis-anilino pyrimidine derivative that acts as a highly potent and selective ATP-competitive inhibitor of PAK1.<sup>[1][2]</sup> Its development as an in vitro probe compound has enabled detailed investigation into the biological roles of PAK1 in various pathological conditions.<sup>[2]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative data for **AZ13705339** based on various in vitro assays.

Table 1: Potency and Binding Affinity

Parameter	Value	Assay Type	Notes
IC50 (PAK1)	0.33 nM	Enzymatic Assay	Potency against the unphosphorylated kinase.[3][4]
IC50 (pPAK1)	59 nM	Cellular Assay	Potency against the autophosphorylated, active form of the kinase.[3][4]
Kd (PAK1)	0.28 nM	Binding Assay	Dissociation constant, indicating high binding affinity.[3][4]
Kd (PAK2)	0.32 nM	Binding Assay	Demonstrates high affinity for the closely related PAK2 isoform. [3][4]

Table 2: Kinase Selectivity Profile

Kinase Target	% Inhibition at 1 $\mu$ M	Assay Type
PAK1	>99%	Biochemical
PAK2	>99%	Biochemical
PAK3	>99%	Biochemical
PAK4	<50%	Biochemical
SRC	>80%	Biochemical
KDR (VEGFR2)	<50%	Biochemical
FGFR1	<50%	Biochemical

Note: The selectivity profile is a representative summary. For a comprehensive analysis, a full kinome scan is recommended.

## Mechanism of Action

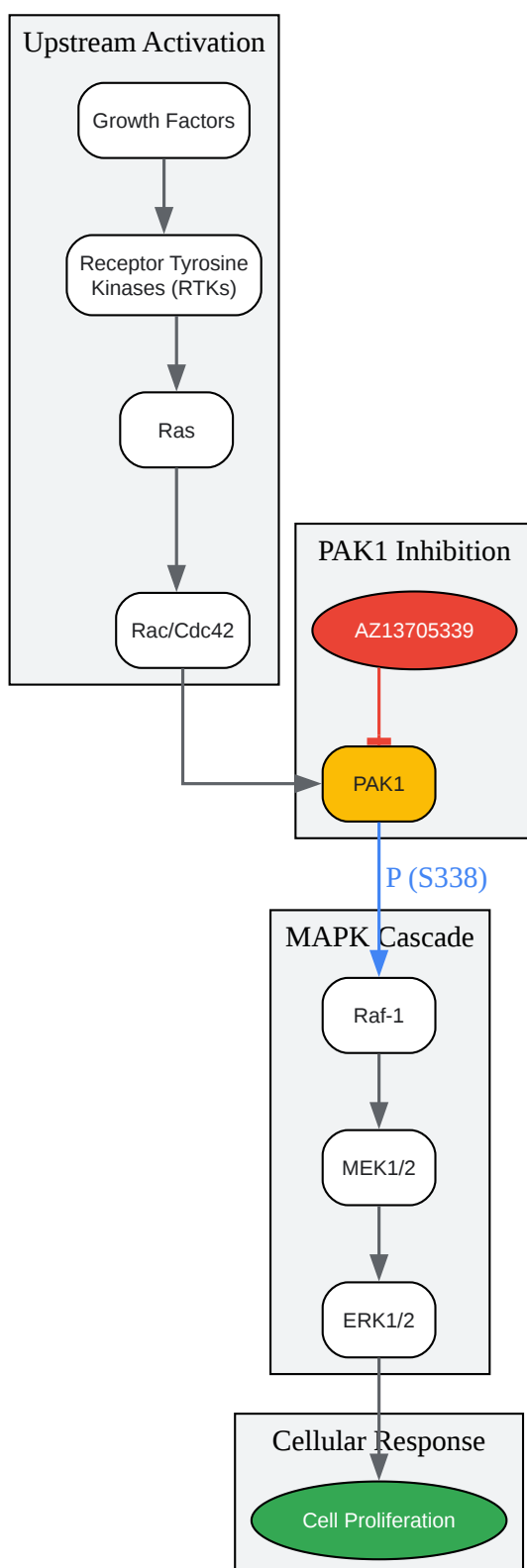
**AZ13705339** exerts its inhibitory effect by competitively binding to the ATP-binding pocket of PAK1.<sup>[1]</sup> This prevents the phosphorylation of downstream substrates, thereby disrupting key signaling pathways involved in cell proliferation, survival, motility, and cytoskeletal dynamics.<sup>[1]</sup>

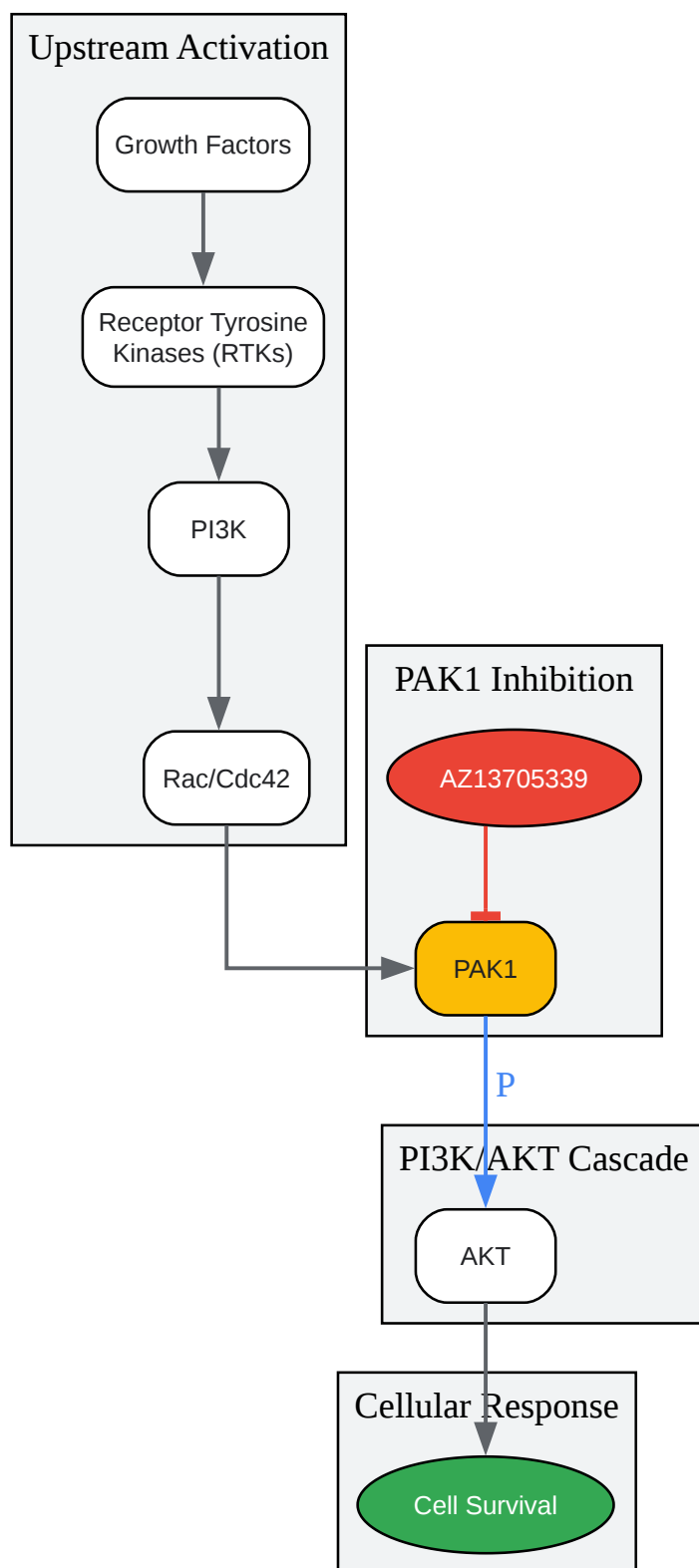
## Signaling Pathways

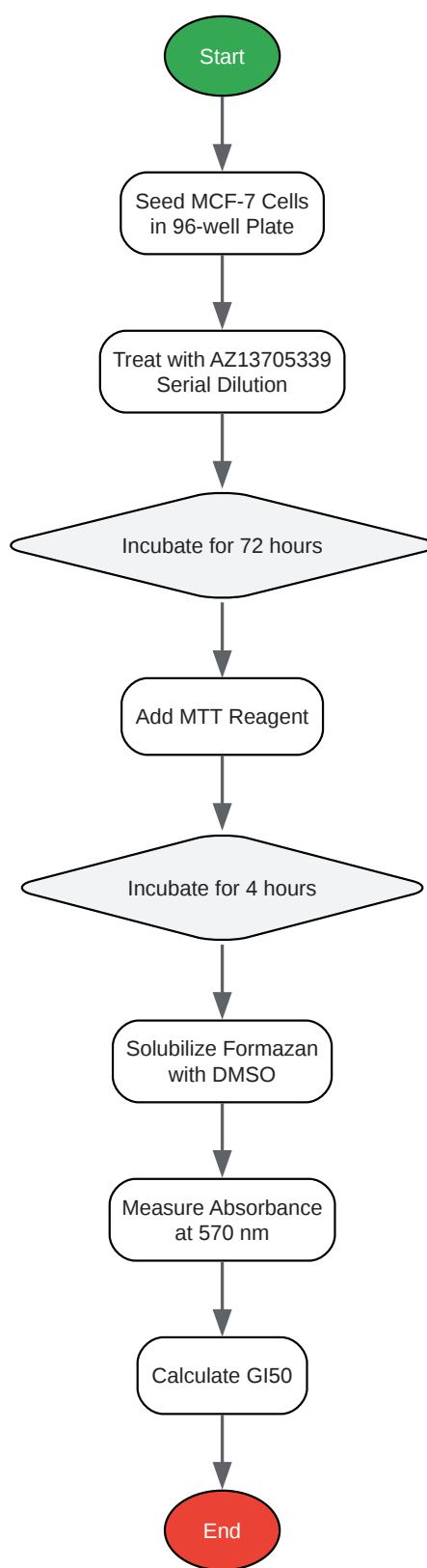
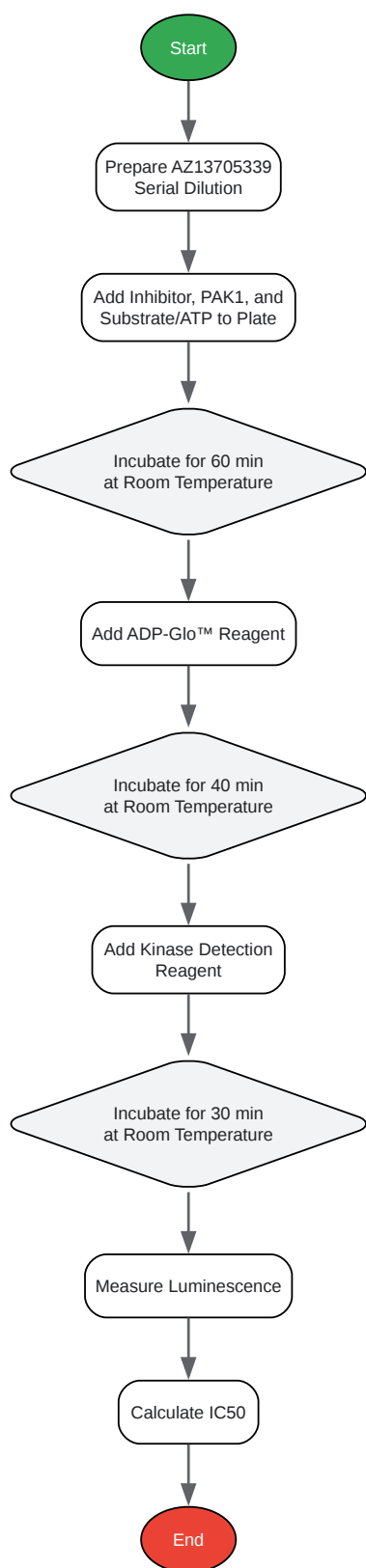
The inhibition of PAK1 by **AZ13705339** has significant downstream effects on major signaling cascades, most notably the MAPK and PI3K/AKT pathways.

### PAK1-MAPK Signaling Axis

PAK1 is a known upstream regulator of the Raf-MEK-ERK cascade. By phosphorylating Raf-1 at serine 338, PAK1 promotes its activation. Inhibition of PAK1 by **AZ13705339** is expected to decrease Raf-1 phosphorylation at this site, leading to a reduction in downstream MEK and ERK activation.







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